molecular formula C6H9F2N B14029322 4,4-Difluoro-6-azabicyclo[3.2.0]heptane

4,4-Difluoro-6-azabicyclo[3.2.0]heptane

Katalognummer: B14029322
Molekulargewicht: 133.14 g/mol
InChI-Schlüssel: RSULHKHOZVIPLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Difluoro-6-azabicyclo[3.2.0]heptane is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-6-azabicyclo[3.2.0]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing cost-effective processes. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Difluoro-6-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Wissenschaftliche Forschungsanwendungen

4,4-Difluoro-6-azabicyclo[3.2.0]heptane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,4-Difluoro-6-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The fluorine atoms and the bicyclic structure contribute to its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of specific enzymes or receptors, leading to the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride: A closely related compound with similar properties.

    1,1-Difluoro-2-azabicyclo[2.2.0]hexane: Another bicyclic compound with fluorine atoms and a nitrogen atom.

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of two fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C6H9F2N

Molekulargewicht

133.14 g/mol

IUPAC-Name

4,4-difluoro-6-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C6H9F2N/c7-6(8)2-1-4-3-9-5(4)6/h4-5,9H,1-3H2

InChI-Schlüssel

RSULHKHOZVIPLF-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2C1CN2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.